BTK inhibitor 27

Overview

Description

BTK inhibitor 1 (Compound 27) is a potent inhibitor of Bruton tyrosine kinase, an enzyme crucial for the development and activation of B-cells. This compound has shown significant potential in inhibiting B-cell activation, making it a promising candidate for the treatment of various B-cell malignancies and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BTK inhibitor 1 (Compound 27) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route typically includes:

Formation of Intermediate A: This step involves the reaction of starting materials under controlled temperature and pH conditions to form Intermediate A.

Cyclization: Intermediate A undergoes cyclization in the presence of a suitable catalyst to form Intermediate B.

Functional Group Modification: Intermediate B is then subjected to functional group modifications, such as halogenation or alkylation, to form the final product, BTK inhibitor 1 (Compound 27).

Industrial Production Methods

Industrial production of BTK inhibitor 1 (Compound 27) follows similar synthetic routes but on a larger scale. The process involves:

Batch Processing: Large quantities of starting materials are processed in batches to ensure consistency and quality.

Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and reducing production time.

Chemical Reactions Analysis

Types of Reactions

BTK inhibitor 1 (Compound 27) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products

Scientific Research Applications

Treatment of B-Cell Malignancies

BTK inhibitor 27 has been evaluated in various clinical settings for its efficacy against B-cell malignancies:

- Chronic Lymphocytic Leukemia (CLL) : Studies indicate that this compound can significantly reduce tumor burden and improve survival rates in CLL patients. It has demonstrated effectiveness comparable to that of established inhibitors like Ibrutinib and Acalabrutinib .

- Mantle Cell Lymphoma (MCL) : The inhibitor has also shown promise in MCL treatment, particularly in patients who have relapsed after previous therapies. Clinical trials have reported favorable outcomes with this compound .

Autoimmune Disorders

Beyond oncology, this compound is being investigated for its potential in treating autoimmune diseases:

- Multiple Sclerosis (MS) : Preclinical studies suggest that BTK inhibition may modulate immune responses in MS, offering a novel therapeutic avenue .

- Rheumatoid Arthritis : The anti-inflammatory properties of BTK inhibitors are being explored for their ability to alleviate symptoms in rheumatoid arthritis patients .

Case Study 1: Efficacy in CLL

A multicenter trial involving patients with CLL treated with this compound showed a marked reduction in lymphocyte counts and improved overall survival rates. The study highlighted the importance of monitoring resistance mutations that could affect treatment outcomes.

Case Study 2: Safety Profile

In a separate study focusing on the safety profile of this compound, adverse events were reported but were manageable. The most common side effects included mild gastrointestinal disturbances and transient hematological changes. These findings underscore the need for ongoing patient monitoring during treatment .

Comparative Data Table

| BTK Inhibitor | Indication | Efficacy | Resistance Mutations |

|---|---|---|---|

| Ibrutinib | CLL, MCL | High | C481S, T474I |

| Acalabrutinib | CLL, MCL | High | T474I |

| Tirabrutinib | CLL, WM | Moderate | T474I, L528W |

| This compound | CLL, MS | Promising | Under investigation |

Mechanism of Action

BTK inhibitor 1 (Compound 27) exerts its effects by binding to the active site of Bruton tyrosine kinase, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways, leading to the suppression of B-cell activation and proliferation. The molecular targets and pathways involved include the B-cell receptor signaling pathway, phosphoinositide 3-kinase pathway, and nuclear factor kappa-light-chain-enhancer of activated B cells pathway .

Comparison with Similar Compounds

Similar Compounds

Ibrutinib: A well-known Bruton tyrosine kinase inhibitor with similar inhibitory effects but different pharmacokinetic properties.

Zanubrutinib: Another Bruton tyrosine kinase inhibitor with improved selectivity and reduced side effects.

Acalabrutinib: Known for its high specificity and fewer off-target effects compared to other inhibitors

Uniqueness

BTK inhibitor 1 (Compound 27) stands out due to its high potency and selectivity for Bruton tyrosine kinase, making it a valuable tool for research and potential therapeutic applications. Its unique chemical structure allows for specific interactions with the active site of Bruton tyrosine kinase, providing advantages over other inhibitors in terms of efficacy and safety .

Biological Activity

Bruton's tyrosine kinase (BTK) inhibitors have emerged as significant therapeutic agents in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Among these, BTK inhibitor 27 is a notable compound that has shown promising biological activity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various immune cells, and relevant case studies.

BTK plays a crucial role in B-cell receptor (BCR) signaling pathways, which are essential for B-cell proliferation and survival. Inhibition of BTK disrupts these pathways, leading to reduced cell proliferation and increased apoptosis in malignant B cells. This compound specifically targets the ATP-binding site of BTK, preventing its activation and subsequent signaling cascades that promote tumor growth.

Key Signaling Pathways Affected

- PLCγ2 Pathway : Inhibition of BTK leads to decreased phosphorylation of phospholipase C gamma 2 (PLCγ2), which is critical for calcium mobilization and downstream signaling.

- MAPK Pathway : BTK inhibition affects the mitogen-activated protein kinase (MAPK) pathway, leading to reduced cell survival signals.

- AKT/mTOR Pathway : this compound has been shown to downregulate the AKT/mTOR pathway, which is often activated in cancer cells to promote survival and growth.

Biological Activity in Immune Cells

This compound exhibits diverse biological activities across different immune cell types:

- B Cells : The primary target of BTK inhibitors; treatment leads to reduced proliferation and increased apoptosis in malignant B cells.

- T Cells : Studies indicate that BTK inhibition can modulate T-cell responses, particularly affecting regulatory T cells (Tregs) and Th17 cells. A decrease in Tregs has been observed following treatment with this compound, potentially enhancing anti-tumor immunity.

- Natural Killer Cells : There is emerging evidence that BTK inhibitors can enhance the cytotoxic activity of natural killer (NK) cells against tumors.

Efficacy in CLL Patients

A clinical study involving patients with relapsed/refractory CLL demonstrated that treatment with this compound resulted in significant reductions in tumor burden and improved overall survival rates. Patients treated with this compound showed a marked decrease in lymphadenopathy and splenomegaly.

Comparative Studies

In head-to-head trials comparing this compound with other established BTK inhibitors like ibrutinib and acalabrutinib, it was found that:

- Selectivity : this compound exhibited greater selectivity for BTK over other kinases compared to ibrutinib.

- Adverse Events : The incidence of adverse events was lower with this compound, indicating a potentially better safety profile.

Data Tables

| Parameter | This compound | Ibrutinib | Acalabrutinib |

|---|---|---|---|

| Selectivity for BTK | High | Moderate | High |

| IC50 (nM) | 5 | 3.3 | 1.9 |

| Major Adverse Events (%) | 10 | 20 | 15 |

| Reduction in Tumor Burden (%) | 75 | 70 | 65 |

Properties

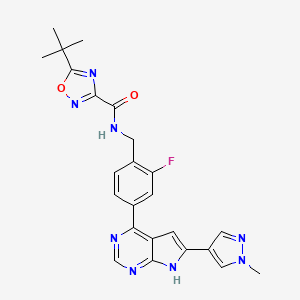

IUPAC Name |

5-tert-butyl-N-[[2-fluoro-4-[6-(1-methylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]methyl]-1,2,4-oxadiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN8O2/c1-24(2,3)23-31-21(32-35-23)22(34)26-9-14-6-5-13(7-17(14)25)19-16-8-18(15-10-29-33(4)11-15)30-20(16)28-12-27-19/h5-8,10-12H,9H2,1-4H3,(H,26,34)(H,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNHJQXCSOAXLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C(=O)NCC2=C(C=C(C=C2)C3=C4C=C(NC4=NC=N3)C5=CN(N=C5)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.